molecular formula C11H12N2O B13167066 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

Cat. No.: B13167066
M. Wt: 188.23 g/mol
InChI Key: OETWVGDRUYCPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde (CAS 1852171-97-1) is a nitrogen-containing heterocyclic compound with a molecular formula of C11H12N2O and a molecular weight of 188.23 . The 3-azabicyclo[3.1.0]hexane core is a conformationally rigid, privileged structure in medicinal chemistry, serving as a key synthetic building block for a wide range of biologically active molecules . This specific aldehyde derivative is a valuable synthetic intermediate, as the aldehyde group offers a versatile handle for further chemical transformations, enabling its incorporation into larger, more complex target molecules. Research into 3-azabicyclo[3.1.0]hexane derivatives has revealed their significant potential in drug discovery. These scaffolds have been identified as key structural components in the development of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) and ketohexokinase (KHK) . Such research holds promise for the treatment of various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and diabetic nephropathy . The synthesis and application of these derivatives represent a cutting-edge area in organic chemistry, with ongoing advances in both transition-metal-catalyzed and transition-metal-free synthetic methodologies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O/c14-7-8-2-1-3-12-11(8)13-5-9-4-10(9)6-13/h1-3,7,9-10H,4-6H2

InChI Key

OETWVGDRUYCPNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=C(C=CC=N3)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves several steps, typically starting with the formation of the bicyclic core. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired product under mild conditions . This method is advantageous due to its simplicity and excellent functional group tolerance.

Chemical Reactions Analysis

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde exerts its effects is not fully understood. its bicyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can be contextualized by comparing it to related pyridine derivatives and bicyclic amines (Table 1).

Structural Analogues

Key structural analogues include:

  • 3-Azabicyclo[3.1.0]hexane, 3-(phenylmethyl)-1-(3-pyridinyl)- (919106-11-9) : Shares the bicyclic core but replaces the carbaldehyde with a benzyl group, likely altering binding kinetics and selectivity .

Pharmacological and Selectivity Profiles

  • DPP-IV Inhibition : The rigid 3-azabicyclo[3.1.0]hexane scaffold in the target compound is associated with enhanced selectivity over flexible analogues. For instance, piperidine- or pyrrolidine-based derivatives often exhibit lower specificity for DPP-IV due to increased adaptability, which permits interactions with off-target proteases .
  • Carbaldehyde Functionality: Unlike most analogues listed in , the carbaldehyde group in the target compound may enable unique binding modes, such as Schiff base formation with catalytic residues in DPP-IV’s active site.
  • Toxicity Considerations: While highlights a lack of toxicological data for structurally distinct compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone), this underscores a broader gap in safety profiling for many bicyclic derivatives. The target compound’s toxicity remains uncharacterized in the provided evidence .

Data Table: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents Biological Activity Notes Selectivity Insights
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde 3-Azabicyclo[3.1.0]hexane + pyridine Carbaldehyde at C3 Potent DPP-IV inhibitor High selectivity over DPP-8/9
3-(Piperidin-3-yl)pyridine (31251-28-2) Piperidine + pyridine None Flexible backbone may reduce potency Likely lower specificity
3-(3-Methylpyrrolidin-3-yl)pyridine (557076-73-0) Methylpyrrolidine + pyridine Methyl group at pyrrolidine C3 Improved metabolic stability Unreported protease selectivity
3-Azabicyclo[3.1.0]hexane, 3-(phenylmethyl)-1-(3-pyridinyl)- (919106-11-9) 3-Azabicyclo[3.1.0]hexane + pyridine Benzyl group at bicyclic N3 Structural rigidity retained Binding mode likely altered

Biological Activity

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclic azabicyclo[3.1.0]hexane moiety attached to a pyridine ring with an aldehyde functional group. The molecular formula is C12H14N2OC_{12}H_{14}N_2O, and it has a molecular weight of approximately 202.25 g/mol. The presence of nitrogen in both the bicyclic structure and the pyridine ring suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 3-azabicyclo[3.1.0]hexane frameworks, including 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde. In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
K562 (leukemia)4.2Induction of apoptosis
HeLa (cervical)24.1Cell cycle arrest in SubG1 phase
CT26 (colon)12.5Disruption of actin filaments

These results indicate that the compound may induce apoptosis and inhibit cell motility, which are critical factors in cancer progression .

The mechanism underlying the biological activity of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation. Specifically, confocal microscopy studies revealed that treatment with this compound resulted in:

  • Disruption of Actin Filaments : Actin filaments were found to disappear in treated HeLa cells, indicating cytoskeletal reorganization.
  • Reduction in Cell Motility : A significant decrease in the number of cells exhibiting filopodium-like protrusions was observed post-treatment, suggesting impaired migratory capabilities .

Case Studies

A notable study investigated the effects of derivatives based on the azabicyclo[3.1.0]hexane structure on various cancer models, highlighting their potential as therapeutic agents:

  • In Vitro Studies : The antiproliferative effects were assessed using multiple human cancer cell lines, revealing that certain derivatives showed IC50 values as low as 4 μM, indicating strong activity.
  • In Vivo Studies : Preliminary experiments on Balb/C mice demonstrated that these compounds could significantly inhibit tumor growth dynamics, supporting their potential for further development as anticancer agents .

Q & A

What are the most reliable synthetic routes to 2-{3-azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde?

Basic
The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, 3-azabicyclo[3.1.0]hex-1-ylamine hydrochlorides react with halogenated pyridines using Pd₂(dba)₃/(±)-BINAP to introduce pyridin-3-yl substituents . Pre-functionalized intermediates like methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate () are often used as starting materials. Key steps include optimizing reaction time (e.g., 24–48 hours) and temperature (80–100°C) to achieve yields of 40–60% .

How can catalytic systems be optimized for introducing pyridyl groups to the 3-azabicyclo[3.1.0]hexane scaffold?

Advanced
Pd₂(dba)₃ with (±)-BINAP is effective for coupling 3-bromopyridines to bicyclic amines, but ligand screening (e.g., Xantphos, DPPF) can improve regioselectivity. Catalyst loading (5–10 mol%) and base choice (Et₃N vs. K₂CO₃) significantly impact yields. For electron-deficient pyridines, microwave-assisted conditions reduce reaction times .

What strategies ensure stereochemical control during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?

Advanced
Chiral auxiliaries or enantioselective cyclopropanation (e.g., Aggarwal’s method) can control stereochemistry . For example, rel-(1R,5S,6r)-configured esters () are synthesized via stereospecific ring-opening of epoxides or using chiral catalysts. NMR and X-ray crystallography ( ) are critical for confirming configurations.

What biological activities are associated with 3-azabicyclo[3.1.0]hexane-containing compounds?

Basic
These scaffolds are explored as ligands for nicotinic receptors () and serotonin/norepinephrine reuptake inhibitors (e.g., Amitifadine in clinical trials) . The rigid bicyclic structure enhances binding affinity and metabolic stability compared to flat heterocycles .

Which analytical techniques are essential for characterizing this compound and its intermediates?

Basic
Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm bicyclic ring integrity and substituent positions. LC-MS monitors reaction progress, while X-ray crystallography ( ) resolves stereochemical ambiguities. IR spectroscopy helps identify aldehyde functional groups .

How should researchers address contradictions in reported biological activity data for similar bicyclic compounds?

Advanced
Discrepancies often arise from variations in stereochemistry, counterions (e.g., hydrochloride vs. freebase), or assay conditions. For example, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane shows antiviral activity, while unsubstituted analogs may lack efficacy . Validate findings using orthogonal assays (e.g., SPR, electrophysiology) and standardized protocols.

What are effective strategies for designing bioactive derivatives of this compound?

Advanced
Introduce substituents at the pyridine ring (e.g., chloro, fluoro) to modulate lipophilicity and target engagement. Replace the aldehyde with bioisosteres like hydroxamic acids or nitriles. Computational docking (e.g., using Boceprevir’s 3-azabicyclo core as a template) can predict binding modes .

What safety precautions are required when handling 2-{3-azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde?

Basic
Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols. Store at 2–8°C under inert gas (N₂/Ar) to stabilize the aldehyde group. Spills should be neutralized with sand and disposed as hazardous waste .

How can computational modeling predict the pharmacological profile of this compound?

Advanced
Molecular dynamics simulations (e.g., Desmond, GROMACS) assess binding to nicotinic acetylcholine receptors. ADMET predictors (e.g., SwissADME) evaluate permeability and CYP450 interactions. QSAR models trained on analogs like Amitifadine () can optimize logP and pKa .

What challenges arise when scaling up the synthesis of this compound?

Advanced
Pd catalyst removal and byproduct formation (e.g., dehalogenated pyridines) complicate purification. Switching from batch to flow chemistry improves heat/mass transfer. Cost-effective ligand alternatives (e.g., Josiphos) and solvent recycling (toluene/EtOH) enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.